molecular formula C15H22O4 B1164471 Isonordoperoxide CAS No. 205248-65-3

Isonordoperoxide

Cat. No. B1164471
CAS RN: 205248-65-3
InChI Key:
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Description

Isonordoperoxide is a sesquiterpenoid . It is a chemical compound that has been isolated from Nardostachys chinensis .


Molecular Structure Analysis

Isonordoperoxide has a molecular formula of C15H22O4 . It is a sesquiterpenoid that is 1,4,5,6,7,8-hexahydro-4,7-epidioxyazulen-3(2H)-one substituted by a hydroxy group at position 8, methyl groups at positions 1 and 4 and an isopropyl group at position 7 .

Scientific Research Applications

1. Photocatalytic and Electrocatalytic Activities

Isonordoperoxide has been studied for its use in photocatalytic and electrocatalytic activities. For instance, silver nanoparticles synthesized using isoimperatorin, a natural furanocoumarin related to isonordoperoxide, have shown significant catalytic activity in the degradation of various dyes and environmental contaminants under sunlight irradiation. These nanoparticles also exhibited excellent electrocatalytic activity toward hydrogen peroxide reduction, making them useful in various green chemistry applications (Mavaei et al., 2020).

2. Potential Therapeutic Agents

Research has identified certain triterpenoid hydroperoxides, which may include compounds similar to isonordoperoxide, as potential therapeutic agents for the treatment of dementia, Alzheimer's, and Parkinson's diseases. These compounds demonstrate high activity and could be significant in the development of new treatments for neurodegenerative diseases (Dembitsky et al., 2020).

3. Thermal Decomposition Kinetics

Isonordoperoxide and related compounds have been analyzed for their thermal decomposition kinetics. This type of research is essential for understanding the stability and reactivity of organic peroxides, which has implications in safety assessments in industries like petrochemicals and pharmaceuticals (Li & Koseki, 2005).

Mechanism of Action

Isonordoperoxide exhibits antimalarial activity . Antimalarials are usually classified on the basis of their action against Plasmodia at different stages in their life cycle in the human .

Future Directions

The future research direction of compounds like Isonordoperoxide could involve the development of extremely small sized carbon-based nanomaterials with stability and long-term safety, high peroxidase-like activity, and excellent near-infrared emission and absorption properties .

properties

IUPAC Name

(1S,5R,7S,8S)-7-hydroxy-1,5-dimethyl-8-propan-2-yl-9,10-dioxatricyclo[6.2.2.02,6]dodec-2(6)-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8(2)15-6-5-14(4,18-19-15)12-10(16)7-9(3)11(12)13(15)17/h8-9,13,17H,5-7H2,1-4H3/t9-,13+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBRZURCDWHOCK-GBALPHGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C(C3(CCC2(OO3)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C2=C1[C@@H]([C@]3(CC[C@@]2(OO3)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isonordoperoxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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